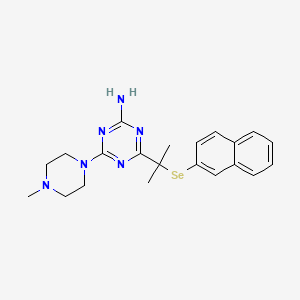

5-HT6R antagonist 3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C21H26N6Se |

|---|---|

Peso molecular |

441.4 g/mol |

Nombre IUPAC |

4-(4-methylpiperazin-1-yl)-6-(2-naphthalen-2-ylselanylpropan-2-yl)-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C21H26N6Se/c1-21(2,28-17-9-8-15-6-4-5-7-16(15)14-17)18-23-19(22)25-20(24-18)27-12-10-26(3)11-13-27/h4-9,14H,10-13H2,1-3H3,(H2,22,23,24,25) |

Clave InChI |

AZEGGJUBCUBYAM-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C1=NC(=NC(=N1)N2CCN(CC2)C)N)[Se]C3=CC4=CC=CC=C4C=C3 |

Origen del producto |

United States |

Foundational & Exploratory

5-HT6R antagonist 3 binding profile and selectivity

An In-depth Technical Guide on the Binding Profile and Selectivity of 5-HT6R Antagonists

This technical guide provides a comprehensive overview of the binding characteristics and selectivity of 5-HT6 receptor (5-HT6R) antagonists, intended for researchers, scientists, and professionals in drug development. The guide details the quantitative binding profile of a representative antagonist, outlines the experimental protocols for its characterization, and illustrates the associated signaling pathways.

Introduction to the 5-HT6 Receptor

The 5-HT6 receptor, a G protein-coupled receptor (GPCR), is almost exclusively expressed in the central nervous system (CNS).[1][2][3] High densities of this receptor are found in brain regions critical for cognitive functions, such as the hippocampus, striatum, and prefrontal cortex.[1] The canonical signaling pathway for the 5-HT6R involves its coupling to a Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1] However, it can also engage in non-canonical signaling through pathways involving mTOR, Fyn kinase, and Cdk5. Due to their potential to enhance cognitive function, 5-HT6R antagonists have been a significant focus of research for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia.

Binding Profile and Selectivity of a Model 5-HT6R Antagonist: SB-271046

To illustrate the binding characteristics of a selective 5-HT6R antagonist, we will focus on SB-271046, a well-characterized compound. Antagonists in this class are evaluated based on their binding affinity (Ki) for the 5-HT6 receptor and their selectivity against other receptors.

Data Presentation: Binding Profile of SB-271046 and Other Antagonists

The following table summarizes the binding affinities (Ki, in nM) of selected 5-HT6R antagonists for the target receptor and various off-target receptors. A lower Ki value indicates a higher binding affinity.

| Compound | 5-HT6R (Ki, nM) | 5-HT1AR (Ki, nM) | 5-HT2AR (Ki, nM) | 5-HT2BR | 5-HT2CR (Ki, nM) | 5-HT7R (Ki, nM) | D2R (Ki, nM) | hERG |

| SB-271046 | ~1 (pKi=9) | >50 | >50 | - | - | - | - | - |

| Compound 23 | 1.8 | 330 | 120 | <13% @ 1µM | 2000 | 180 | 1100 | No binding @ 10µM |

| Compound 25 | 1.2 | 810 | 150 | <13% @ 1µM | 1100 | 460 | 1200 | No binding @ 10µM |

| Compound 1 | 6 | - | 130 | - | - | 110 | 250 | - |

| Compound 2 | 6 | 210 | 110 | - | - | 120 | 260 | - |

Data for compounds 23 and 25 are from reference. Data for compounds 1 and 2 are from reference. SB-271046 is reported to have 20- to 50-fold selectivity over other 5-HT receptors.

Signaling Pathways of the 5-HT6 Receptor

The 5-HT6 receptor modulates neuronal function through multiple downstream signaling cascades. While canonically coupled to Gs/cAMP, it also activates other important pathways.

Canonical and Non-Canonical Signaling

References

- 1. mdpi.com [mdpi.com]

- 2. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Profile of the 5-HT6 Receptor Antagonist (RS)-4-(4-methylpiperazin-1-yl)-6-(1-phenoxypropyl)-1,3,5-triazin-2-amine (Compound 3)

A Technical Overview for Drug Development Professionals

The serotonin 6 (5-HT6) receptor, predominantly expressed in the central nervous system, has emerged as a significant target for the therapeutic intervention of cognitive deficits associated with neuropsychiatric disorders like Alzheimer's disease and schizophrenia.[1] Antagonism of this G-protein coupled receptor has been shown in preclinical studies to enhance cognitive function.[1] This whitepaper provides an in-depth technical guide on the in vivo effects of a specific 5-HT6 receptor antagonist, (RS)-4-(4-methylpiperazin-1-yl)-6-(1-phenoxypropyl)-1,3,5-triazin-2-amine, referred to herein as Compound 3. This compound belongs to a novel class of 1,3,5-triazine-piperazine derivatives and has demonstrated promising procognitive and pharmacokinetic properties in vivo.[2][3]

Core Efficacy: Procognitive Effects

The primary in vivo effect of Compound 3 is its ability to ameliorate cognitive deficits in animal models. A key study demonstrated that Compound 3 significantly reversed memory impairment induced by the NMDA receptor antagonist MK-801 in the Novel Object Recognition (NOR) test in rats.[3] This test is a widely accepted behavioral paradigm for assessing learning and memory.

Quantitative In Vivo Efficacy Data

| Experimental Model | Compound | Dose (mg/kg, i.p.) | Effect on MK-801-Induced Memory Impairment in NOR Test | Reference |

| Rat | (RS)-4-(4-methylpiperazin-1-yl)-6-(1-phenoxypropyl)-1,3,5-triazin-2-amine (Compound 3) | 10 and 30 | Reversal of memory deficits | |

| Rat | (RS)-4-[1-(2,3-dichlorophenoxy)propyl]-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine (Compound 2) | 10 and 30 | Reversal of memory deficits |

Pharmacokinetic Profile

In vivo pharmacokinetic studies in rats have revealed a beneficial profile for Compound 3, indicating its potential as a central nervous system drug candidate. The compound's ability to penetrate the blood-brain barrier is a critical factor for its central activity. The higher procognitive potential of Compound 3 compared to its analogue (Compound 2) in the NOR test may be attributed to its higher brain concentration within the first 30 minutes of administration.

Experimental Protocols

A detailed understanding of the methodologies employed in the in vivo evaluation of Compound 3 is crucial for the replication and extension of these findings.

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to evaluate learning and memory in rodents. The protocol involves the following key steps:

-

Habituation: Animals are individually habituated to the testing arena in the absence of any objects for a defined period.

-

Training (T1): Each animal is placed in the arena containing two identical objects and is allowed to explore them freely for a specific duration.

-

Testing (T2): After a defined inter-trial interval, one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the novel and familiar objects is recorded. A preference for the novel object is indicative of intact memory.

-

Drug Administration: Compound 3 is administered intraperitoneally (i.p.) at specified doses before the training phase. The memory-impairing agent, MK-801, is also administered prior to the training phase to induce a cognitive deficit.

Signaling Pathways and Experimental Workflow

The procognitive effects of 5-HT6 receptor antagonists are believed to be mediated through the modulation of multiple neurotransmitter systems. Antagonism of the 5-HT6 receptor can lead to an increase in the release of acetylcholine and glutamate, both of which are crucial for learning and memory processes. This is thought to occur through the disinhibition of GABAergic neurons.

Caption: Proposed signaling pathway for the procognitive effects of 5-HT6R antagonists.

Caption: Experimental workflow for the Novel Object Recognition (NOR) test.

Conclusion

Compound 3, a novel 1,3,5-triazine derivative, has demonstrated significant potential as a procognitive agent through its antagonist activity at the 5-HT6 receptor. Its favorable in vivo pharmacokinetic profile and efficacy in a validated animal model of memory impairment underscore its promise as a candidate for further drug development. The detailed experimental protocols and understanding of the underlying signaling pathways provide a solid foundation for future preclinical and clinical investigations into the therapeutic utility of this compound for cognitive disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. the-phenoxyalkyltriazine-antagonists-for-5-ht6-receptor-with-promising-procognitive-and-pharmacokinetic-properties-in-vivo-in-search-for-a-novel-therapeutic-approach-to-dementia-diseases - Ask this paper | Bohrium [bohrium.com]

An In-depth Technical Guide to 5-HT6 Receptor Antagonists for Cognitive Function Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-HT6 receptor (5-HT6R) antagonists as a promising therapeutic class for the enhancement of cognitive function. It details their mechanism of action, summarizes key compounds, outlines essential experimental protocols for their evaluation, and presents the underlying signaling pathways.

Introduction: The 5-HT6 Receptor as a CNS Target

The 5-HT6 receptor, a G-protein-coupled receptor (GPCR), is almost exclusively expressed in the central nervous system (CNS).[1] Its enrichment in brain regions critical for learning and memory, such as the hippocampus, striatum, and cortex, has made it a focal point for research into cognitive disorders.[2] The primary therapeutic hypothesis is that blocking this receptor can modulate multiple neurotransmitter systems, thereby enhancing cognitive processes that are impaired in conditions like Alzheimer's disease and schizophrenia.[1][3]

Mechanism of Action: Modulating Neurotransmitter Balance

The pro-cognitive effects of 5-HT6R antagonists are not direct but are mediated through the modulation of other neurotransmitter systems. The prevailing hypothesis suggests that 5-HT6R antagonists enhance cognition by:

-

Disinhibiting Cholinergic and Glutamatergic Systems: 5-HT6 receptors are predominantly located on GABAergic interneurons.[4] Their antagonism is believed to decrease GABA release, which in turn reduces the inhibitory tone on cholinergic and glutamatergic neurons.

-

Increasing Neurotransmitter Release: The net effect of this disinhibition is an increased release of acetylcholine (ACh) and glutamate, two neurotransmitters crucial for synaptic plasticity, learning, and memory.

-

Modulating Other Neurotransmitters: In addition to the primary effects on ACh and glutamate, 5-HT6R antagonists have also been shown to increase the release of dopamine and norepinephrine, which can contribute to improved cognitive function.

This proposed mechanism, where receptor blockade leads to a cascade of neurotransmitter modulation, is a key area of investigation.

Caption: Proposed mechanism of cognitive enhancement by 5-HT6R antagonists.

Core Signaling Pathways

The 5-HT6 receptor canonically couples to a stimulatory G-protein (Gs), which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This cAMP increase activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which is involved in synaptic plasticity and memory.

Furthermore, studies suggest that 5-HT6 receptor signaling can engage other pathways, such as the ERK1/2 cascade, potentially through mechanisms independent of cAMP/PKA. Antagonists of the 5-HT6R interfere with these signaling cascades, contributing to their neurochemical and behavioral effects.

Caption: Canonical 5-HT6 receptor signaling pathway and point of antagonist action.

Key 5-HT6R Antagonists and Binding Affinities

A number of selective 5-HT6R antagonists have been developed and characterized. Their affinity for the receptor is a critical parameter, typically expressed as the inhibition constant (Ki). A lower Ki value indicates higher binding affinity.

| Compound Name | Synonyms | Target | Binding Affinity (Ki) |

| Idalopirdine | Lu AE58054 | Human 5-HT6R | 0.83 nM |

| Intepirdine | SB-742457, RVT-101 | Human 5-HT6R | pKi of 9.63 (~0.23 nM) |

| SB-271046 | SB-271046A | Human 5-HT6R | pKi of 8.92-9.09 (~1.2-1.25 nM) |

| Masupirdine | SUVN-502 | Human 5-HT6R | 2.04 nM |

| AVN-492 | - | Human 5-HT6R | 0.091 nM (91 pM) |

Experimental Protocols for Evaluation

The preclinical evaluation of a 5-HT6R antagonist follows a standard drug discovery workflow, moving from in vitro receptor binding and functional assays to in vivo behavioral models of cognition.

Caption: Preclinical evaluation workflow for a novel 5-HT6R antagonist.

Protocol: Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the 5-HT6 receptor.

-

Objective: To determine the Ki of a test compound for the human 5-HT6 receptor.

-

Materials:

-

Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human 5-HT6 receptor.

-

Radioligand: [3H]-LSD or [125I]-SB-258585 (a selective 5-HT6R ligand).

-

Test Compound: The 5-HT6R antagonist under investigation.

-

Non-specific Binding Control: A high concentration (e.g., 5 µM) of a known, non-labeled 5-HT6R ligand like methiothepin.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Equipment: 96-well microplates, glass fiber filters, vacuum filtration manifold, scintillation counter.

-

-

Methodology:

-

Plate Setup: Prepare a 96-well plate. Add assay buffer, the test compound at various concentrations (typically a serial dilution), and the radioligand at a fixed concentration (near its Kd value).

-

Reaction Initiation: Add the receptor membrane preparation to each well to start the binding reaction.

-

Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Morris Water Maze (MWM)

The MWM is a widely used behavioral test to assess spatial learning and memory in rodents, functions heavily dependent on the hippocampus.

-

Objective: To evaluate the effect of a 5-HT6R antagonist on spatial learning and reference memory.

-

Materials:

-

Apparatus: A large circular pool (1.5-2.0 m diameter) filled with water made opaque with non-toxic paint or milk powder. A submerged escape platform hidden just below the water's surface. A video tracking system to record the animal's swim path.

-

Environment: A room with various distal visual cues (e.g., posters, shapes on the walls) that the animal can use for navigation.

-

-

Methodology:

-

Habituation (Day 1): Allow the animal to swim freely in the pool for 60 seconds without the platform to acclimate.

-

Acquisition Phase (Days 2-5):

-

Conduct 4 trials per day for each animal.

-

For each trial, gently place the animal into the water at one of four quasi-random start locations, facing the pool wall.

-

The animal is given 60-90 seconds to find the hidden platform.

-

If the animal finds the platform, allow it to remain there for 15-30 seconds. If it fails, gently guide it to the platform.

-

Record the escape latency (time to find the platform) and swim path for each trial. A reduction in escape latency over successive days indicates learning.

-

-

Probe Trial (Day 6):

-

Remove the platform from the pool.

-

Allow the animal to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located). A significant preference for the target quadrant indicates robust spatial memory.

-

-

Drug Administration: The 5-HT6R antagonist (or vehicle) is typically administered orally or via injection at a set time (e.g., 30-60 minutes) before the first trial of each day.

-

Protocol: Novel Object Recognition (NOR) Test

The NOR task assesses recognition memory, which is dependent on the integrity of the cortex and hippocampus. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

-

Objective: To evaluate the effect of a 5-HT6R antagonist on recognition memory.

-

Materials:

-

Apparatus: An open-field arena (e.g., 40x40 cm).

-

Objects: Two sets of identical objects (e.g., two identical cubes, two identical cylinders) that are heavy enough not to be displaced by the animal. The objects should differ in shape, color, and/or texture.

-

-

Methodology:

-

Habituation Phase: On the first day, allow each animal to freely explore the empty arena for 5-10 minutes to acclimate to the environment.

-

Familiarization/Training Trial (T1): On the second day, place the animal in the arena containing two identical objects. Allow the animal to explore for a set period (e.g., 5-10 minutes). The time spent exploring each object is recorded.

-

Retention Interval: Return the animal to its home cage for a specific delay period (e.g., 1 hour to 24 hours).

-

Test Trial (T2): After the retention interval, place the animal back into the arena where one of the familiar objects has been replaced with a novel object.

-

Data Analysis: Record the time the animal spends exploring the familiar object (T_familiar) and the novel object (T_novel). Calculate a discrimination index (DI) using the formula: DI = (T_novel - T_familiar) / (T_novel + T_familiar). A positive DI indicates that the animal remembers the familiar object and prefers the novel one.

-

Drug Administration: The antagonist or vehicle is typically administered before the training trial (T1) to assess its effect on memory acquisition and consolidation.

-

References

The Discovery and Synthesis of a Novel 5-HT6 Receptor Antagonist: A Technical Guide to Compound 3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of the potent and selective 5-HT6 receptor (5-HT6R) antagonist, (RS)-4-(4-methylpiperazin-1-yl)-6-(1-phenoxypropyl)-1,3,5-triazin-2-amine, herein referred to as Antagonist 3. This document details the scientific rationale, experimental methodologies, and key data associated with this promising compound for potential therapeutic applications in cognitive disorders.

Introduction: The Rationale for 5-HT6R Antagonism

The serotonin 6 (5-HT6) receptor, a Gs-protein coupled receptor predominantly expressed in brain regions critical for cognition and memory, such as the hippocampus and cortex, has emerged as a significant target for the treatment of cognitive deficits in neuropsychiatric and neurodegenerative disorders. Antagonism of the 5-HT6R has been shown to modulate multiple neurotransmitter systems, including acetylcholine and glutamate, leading to pro-cognitive effects in various preclinical models. Antagonist 3 is a novel compound from a series of 1,3,5-triazine derivatives designed to exhibit high affinity and selectivity for the 5-HT6R.

Discovery and Synthesis of Antagonist 3

The discovery of Antagonist 3 is part of a broader effort to explore novel chemical scaffolds for 5-HT6R modulation, moving beyond the traditional indole- and sulfone-containing structures. The 1,3,5-triazine core was identified as a promising starting point for developing potent and selective antagonists with favorable drug-like properties.

Synthesis Protocol

The synthesis of Antagonist 3, (RS)-4-(4-methylpiperazin-1-yl)-6-(1-phenoxypropyl)-1,3,5-triazin-2-amine, is achieved through a multi-step process starting from cyanuric chloride. The following protocol is a representative synthesis based on established methods for this chemical class.

Step 1: Synthesis of 2,4-dichloro-6-(4-methylpiperazin-1-yl)-1,3,5-triazine

To a stirred solution of cyanuric chloride in a suitable solvent such as acetone, N-methylpiperazine is added dropwise at a controlled temperature (e.g., 0-5 °C). A base, such as sodium bicarbonate, is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred for several hours, and the resulting product is isolated by filtration and purified.

Step 2: Synthesis of 2-chloro-4-(4-methylpiperazin-1-yl)-6-(1-phenoxypropyl)-1,3,5-triazine

The dichloro-intermediate from Step 1 is reacted with (RS)-1-phenoxypropan-1-ol in the presence of a strong base, such as sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (THF). The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) for completion.

Step 3: Synthesis of (RS)-4-(4-methylpiperazin-1-yl)-6-(1-phenoxypropyl)-1,3,5-triazin-2-amine (Antagonist 3)

The final step involves the amination of the remaining chloro-substituent. The product from Step 2 is treated with a source of ammonia, such as a solution of ammonia in methanol, in a sealed vessel at elevated temperature. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield Antagonist 3.

Pharmacological Characterization

Antagonist 3 has been subjected to a series of in vitro pharmacological assays to determine its binding affinity and functional activity at the human 5-HT6 receptor.

Data Presentation

The key quantitative pharmacological data for Antagonist 3 are summarized in the table below.

| Parameter | Value | Receptor/Assay |

| Binding Affinity (Ki) | 48 nM[1] | Human 5-HT6 Receptor (Radioligand Binding Assay) |

| Functional Antagonism (pKb) | 8.37[2] | Human 5-HT6 Receptor (cAMP Functional Assay) |

Experimental Protocols

Objective: To determine the binding affinity of Antagonist 3 for the human 5-HT6 receptor.

Materials:

-

HEK-293 cells stably expressing the human 5-HT6 receptor.

-

Radioligand: [3H]-LSD.[1]

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

-

Non-specific binding determinant: 10 µM methiothepin.

-

Antagonist 3 at various concentrations.

Procedure:

-

Cell membranes from HEK-293 cells expressing the h5-HT6R are prepared by homogenization and centrifugation.

-

In a 96-well plate, the cell membranes are incubated with a fixed concentration of [3H]-LSD and varying concentrations of Antagonist 3.

-

The total binding is determined in the absence of a competing ligand, and non-specific binding is measured in the presence of 10 µM methiothepin.

-

The plates are incubated for 60 minutes at 37°C.

-

The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound and free radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The IC50 values are calculated by non-linear regression analysis of the competition binding data.

-

The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To determine the functional antagonist potency of Antagonist 3 at the human 5-HT6 receptor.

Materials:

-

HEK-293 cells stably expressing the human 5-HT6 receptor.

-

5-HT (serotonin) as the agonist.

-

Antagonist 3 at various concentrations.

-

cAMP assay kit (e.g., HTRF-based or similar).

-

Cell culture medium.

Procedure:

-

HEK-293 cells expressing the h5-HT6R are seeded in 96-well plates and grown to confluency.

-

The cells are then incubated with varying concentrations of Antagonist 3 for a predetermined period (e.g., 30 minutes) at 37°C.

-

Following the pre-incubation with the antagonist, the cells are stimulated with a fixed concentration of 5-HT (typically the EC80 concentration) for a specified time (e.g., 30 minutes) to induce cAMP production.

-

The reaction is stopped, and the intracellular cAMP levels are measured using a commercial cAMP assay kit according to the manufacturer's instructions.

-

The ability of Antagonist 3 to inhibit the 5-HT-induced cAMP production is determined.

-

The IC50 values are calculated from the concentration-response curves.

-

The pKb values are then calculated using the Schild equation.

Signaling Pathways and Logical Workflows

5-HT6 Receptor Signaling Pathway

The 5-HT6 receptor primarily signals through the Gsα subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This initiates a cascade of downstream signaling events.

Discovery and Synthesis Workflow for Antagonist 3

The development of Antagonist 3 followed a logical progression from initial concept to the final synthesized compound.

Conclusion

Antagonist 3, (RS)-4-(4-methylpiperazin-1-yl)-6-(1-phenoxypropyl)-1,3,5-triazin-2-amine, is a potent and selective 5-HT6 receptor antagonist with a novel 1,3,5-triazine scaffold. Its discovery and synthesis represent a significant advancement in the development of potential therapeutics for cognitive impairment. The data presented in this guide demonstrate its high affinity and functional antagonism at the 5-HT6 receptor. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising compound.

References

5-HT6R antagonist 3 and cholinergic neurotransmission

An In-Depth Technical Guide on the 5-HT6 Receptor Antagonist 3 and its Impact on Cholinergic Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin 6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, has emerged as a significant target in the development of therapeutics for cognitive disorders, including Alzheimer's disease.[1][2] Antagonism of this receptor has been shown to enhance cognitive function, largely attributed to its modulatory effects on multiple neurotransmitter systems.[1][3] A key mechanism underlying the pro-cognitive effects of 5-HT6 receptor antagonists is the enhancement of cholinergic neurotransmission.[2] This technical guide focuses on a specific 5-HT6 receptor antagonist, designated as "compound 3" in relevant literature, and elucidates its relationship with the cholinergic system. Compound 3 is identified as (RS)-4-(4-methylpiperazin-1-yl)-6-(1-phenoxypropyl)-1,3,5-triazin-2-amine. This document will provide a comprehensive overview of its mechanism of action, quantitative effects on neurotransmitter release, and detailed experimental protocols for its evaluation.

Mechanism of Action: Enhancing Cholinergic Tone

The prevailing hypothesis for how 5-HT6 receptor antagonists enhance cholinergic neurotransmission involves an indirect mechanism mediated by the disinhibition of GABAergic interneurons. 5-HT6 receptors are expressed on GABAergic neurons, and their activation by serotonin is thought to increase GABA release. This, in turn, inhibits the firing of cholinergic neurons. By blocking these 5-HT6 receptors, antagonists prevent this serotonin-induced GABAergic inhibition, leading to a subsequent increase in the release of acetylcholine and glutamate.

Caption: Signaling pathway of 5-HT6R antagonist-mediated cholinergic enhancement.

Quantitative Data on 5-HT6 Receptor Antagonists

The following tables summarize the quantitative data available for "compound 3" and other relevant 5-HT6 receptor antagonists to provide a comparative context.

Table 1: In Vitro Binding Affinities and Functional Activity of 5-HT6R Antagonist 3

| Compound | 5-HT6R Binding Affinity (Ki, nM) | 5-HT6R Functional Antagonism (pKb) |

| Compound 3 | 21 | 7.67 |

Data sourced from a study on phenoxyalkyltriazine antagonists.

Table 2: Effects of the 5-HT6R Antagonist SB-271046 on Extracellular Neurotransmitter Levels

| Brain Region | Neurotransmitter | Dose of SB-271046 | Maximum Increase (% of baseline) |

| Frontal Cortex | Glutamate | 10 mg/kg, s.c. | 375.4 ± 82.3 |

| Frontal Cortex | Aspartate | 10 mg/kg, s.c. | 215.3 ± 62.1 |

Data from in vivo microdialysis studies in rats. Note: While this study did not report acetylcholine levels, the significant increase in excitatory amino acids is consistent with the proposed mechanism of action and is relevant to the pro-cognitive effects. Other studies confirm that SB-271046 enhances acetylcholine release.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

In Vivo Microdialysis for Acetylcholine Measurement

This protocol outlines the procedure for measuring extracellular acetylcholine levels in the prefrontal cortex of freely moving rats following the administration of a 5-HT6 receptor antagonist.

Caption: Experimental workflow for in vivo microdialysis.

Methodology:

-

Animal Preparation and Surgery:

-

Adult male rats are anesthetized and placed in a stereotaxic frame.

-

A guide cannula is surgically implanted with its tip positioned just above the medial prefrontal cortex.

-

The cannula is secured to the skull with dental cement.

-

Animals are allowed to recover for a minimum of 3-5 days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted into the guide cannula.

-

The probe is connected to a syringe pump and perfused with artificial cerebrospinal fluid (aCSF) containing a cholinesterase inhibitor (e.g., neostigmine) to prevent acetylcholine degradation.

-

The perfusion rate is maintained at a constant low flow rate (e.g., 1-2 µL/min).

-

After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

-

Drug Administration and Sample Collection:

-

The 5-HT6 receptor antagonist (e.g., "compound 3") is administered systemically (e.g., intraperitoneally or orally) at the desired dose.

-

Dialysate samples continue to be collected at the same regular intervals for a defined period post-administration (e.g., 2-3 hours).

-

-

Sample Analysis:

-

The collected dialysate samples are analyzed for acetylcholine content using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).

-

Acetylcholine concentrations are quantified by comparing the peak areas in the samples to those of known standards.

-

Results are typically expressed as a percentage change from the baseline acetylcholine levels.

-

Passive Avoidance Test for Cognitive Enhancement

This protocol describes a step-through passive avoidance task to assess the ability of a 5-HT6 receptor antagonist to reverse scopolamine-induced memory deficits in rodents.

Caption: Experimental workflow for the passive avoidance test.

Methodology:

-

Apparatus:

-

A two-compartment box with a light and a dark chamber, connected by a guillotine door. The floor of the dark compartment is a grid capable of delivering a mild electric foot shock.

-

-

Training (Acquisition Trial):

-

Animals are pre-treated with vehicle, scopolamine (a muscarinic antagonist that induces amnesia), or scopolamine followed by the 5-HT6 receptor antagonist at specified times before training.

-

Each animal is placed in the light compartment.

-

After a brief acclimatization period, the guillotine door is opened.

-

When the animal enters the dark compartment, the door closes, and a mild, brief foot shock is delivered.

-

The animal is then immediately removed and returned to its home cage.

-

-

Testing (Retention Trial):

-

Typically 24 hours after the training trial, the animal is placed back into the light compartment.

-

The guillotine door is opened, and the latency to enter the dark compartment is recorded (up to a cut-off time, e.g., 300 seconds).

-

No foot shock is delivered during the retention trial.

-

A longer step-through latency is indicative of better memory of the aversive stimulus.

-

-

Data Analysis:

-

The step-through latencies are compared between the different treatment groups.

-

A successful reversal of scopolamine-induced amnesia is demonstrated if the group treated with both scopolamine and the 5-HT6 receptor antagonist shows significantly longer latencies than the group treated with scopolamine alone, and similar to the vehicle-treated control group.

-

Conclusion

The 5-HT6 receptor antagonist "compound 3" and related compounds represent a promising class of molecules for the enhancement of cholinergic neurotransmission. Their mechanism of action, centered on the disinhibition of GABAergic interneurons, provides a clear rationale for their pro-cognitive effects. The quantitative data, though still emerging for specific compounds, consistently supports the hypothesis that 5-HT6 receptor blockade leads to an increase in key neurotransmitters associated with learning and memory. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of these antagonists as potential therapeutics for cognitive disorders.

References

- 1. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Neuroprotective Role of 5-HT6 Receptor Antagonists

Audience: Researchers, scientists, and drug development professionals.

Abstract

The serotonin 6 (5-HT6) receptor, expressed almost exclusively in the central nervous system (CNS), has emerged as a significant target for therapeutic intervention in neurodegenerative and psychiatric disorders.[1][2][3] Its modulation affects multiple neurotransmitter systems, including cholinergic and glutamatergic pathways, which are critical for cognitive function.[1][2] Antagonism of the 5-HT6 receptor is a promising strategy for enhancing cognition and providing neuroprotection. This document provides a detailed overview of the mechanisms, preclinical evidence, and experimental methodologies related to the neuroprotective effects of 5-HT6 receptor antagonists, with a specific focus on a notable 1,3,5-triazine-piperazine derivative, herein referred to as Compound 3.

Introduction: The 5-HT6 Receptor as a Therapeutic Target

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) predominantly located in brain regions integral to learning and memory, such as the hippocampus, prefrontal cortex, and striatum. Its unique localization and signaling properties have made it a focal point for drug discovery, particularly for conditions characterized by cognitive decline like Alzheimer's disease (AD).

Blockade of 5-HT6 receptors has been shown to enhance the release of acetylcholine and glutamate, neurotransmitters vital for synaptic plasticity and memory. This mechanism underpins the pro-cognitive effects observed in numerous preclinical studies. Beyond symptomatic improvement, evidence suggests that 5-HT6R antagonists may also confer direct neuroprotective benefits by mitigating cellular stress and apoptosis in neuronal cells.

This guide consolidates key findings related to the neuroprotective role of these antagonists, providing quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Signaling Pathways and Mechanism of Neuroprotection

The 5-HT6 receptor canonically couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). However, its neurobiological effects are complex, involving crosstalk with other signaling cascades, including mTOR and Fyn kinase.

5-HT6R antagonism is hypothesized to confer neuroprotection through several mechanisms:

-

Modulation of Neurotransmitter Systems: By blocking 5-HT6 receptors, antagonists can indirectly increase the levels of acetylcholine and glutamate, which are crucial for neuronal function and survival.

-

Reduction of Oxidative Stress: Some antagonists have demonstrated the ability to decrease the production of reactive oxygen species (ROS) in neuronal cells under stress.

-

Anti-apoptotic Effects: Antagonists may protect against cell death by inhibiting apoptotic pathways. For instance, the antagonist SB258585 was shown to reduce apoptosis in the hippocampus of a rat model of AD.

-

Anti-inflammatory Action: Certain multifunctional antagonists can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-1β) in microglia.

The following diagram illustrates the primary signaling cascade associated with 5-HT6R and the proposed points of intervention by antagonists.

Caption: 5-HT6R signaling pathways and antagonist point of action.

Quantitative Data on Neuroprotective Effects

Preclinical studies have provided quantitative measures of the efficacy of 5-HT6R antagonists. The data below is compiled from studies on various antagonists, including the phenoxyalkyltriazine derivative, Compound 3.

Table 1: In Vitro Receptor Binding and Functional Activity

| Compound | Target | Assay Type | Value | Reference |

|---|---|---|---|---|

| Compound 3 | 5-HT6R | Radioligand Binding (Ki) | 125 nM | |

| Compound 3 | 5-HT6R | Functional Antagonism (pKb) | 7.67 | |

| SB258585 | 5-HT6R | Functional Antagonism (pKb) | ~7.8 | |

| AVN-492 | 5-HT6R | Radioligand Binding (Ki) | 91 pM |

| Idalopirdine | 5-HT6R | Radioligand Binding (Ki) | 1.1 nM | |

Table 2: In Vitro Neuroprotection and Cellular Assays

| Compound/Antagonist | Cell Line | Stressor | Assay | Result | Reference |

|---|---|---|---|---|---|

| Compound 3 | SH-SY5Y | Neurotoxins | ROS Production (DCFH-DA) | ~2-fold reduction in ROS vs. neurotoxin control | |

| Compound 3 | SH-SY5Y | None | Cytotoxicity (MTS/LDH) | Non-toxic up to 25µM | |

| Multifunctional Cpd 3 | BV2 Microglia | LPS | Nitric Oxide (NO) Production | IC50 = 5.07 µM |

| Multifunctional Cpd 3 | Neuronal Cells | Glutamate | Cell Viability | 91.8% viability at 5 µM | |

Table 3: In Vivo Cognitive Enhancement in Disease Models

| Antagonist | Animal Model | Task | Result | Reference |

|---|---|---|---|---|

| Compound 1 (Lead) | Rat (Scopolamine-induced) | Novel Object Recognition | Reversal of memory deficits at 3 mg/kg | |

| SB258585 | Rat (STZ-induced AD) | Passive Avoidance Learning | Increased time spent in light compartment | |

| AVN-492 | Rat (MK-801-induced) | Passive Avoidance | Reversal of memory deficit |

| WA-22 | Rat (MK-801-induced) | Novel Object Recognition | Complete reversal of memory disturbances | |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used to evaluate the neuroprotective properties of 5-HT6R antagonists.

In Vitro Neuroprotection Assay in SH-SY5Y Cells

This protocol is based on methodologies used to assess the protective effects of compounds against neurotoxin-induced oxidative stress.

-

Objective: To determine if a 5-HT6R antagonist can protect human neuroblastoma cells from oxidative stress induced by a neurotoxin cocktail (e.g., rotenone/oligomycin A).

-

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

DMEM/F12 medium supplemented with 10% FBS, 1% penicillin/streptomycin

-

Test antagonist (e.g., Compound 3)

-

Neurotoxin (e.g., Rotenone)

-

2',7'–dichlorofluorescin diacetate (DCFH-DA) dye

-

96-well plates, fluorescence plate reader

-

-

Procedure:

-

Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1x10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Pre-treatment: Treat cells with various concentrations of the 5-HT6R antagonist (e.g., 1-25 µM) for 1 hour. Include a vehicle-only control.

-

Neurotoxin Challenge: Add the neurotoxin (e.g., 100 µM Rotenone) to the wells (except for the negative control group) and incubate for an additional 24 hours.

-

ROS Measurement:

-

Wash the cells gently with phosphate-buffered saline (PBS).

-

Add 10 µM DCFH-DA solution to each well and incubate for 30 minutes in the dark. DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'–dichlorofluorescein (DCF).

-

Wash the cells again with PBS to remove excess dye.

-

Measure the fluorescence intensity using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

-

-

Data Analysis: Normalize the fluorescence readings to the control group (cells treated with neurotoxin only). A significant decrease in fluorescence in the antagonist-treated groups indicates a reduction in ROS production and thus a neuroprotective effect.

-

The workflow for this assay is visualized below.

Caption: A typical experimental workflow for assessing neuroprotection.

In Vivo Novel Object Recognition (NOR) Test

This protocol assesses declarative memory in rodents and is widely used to test the pro-cognitive effects of 5-HT6R antagonists in models of cognitive impairment.

-

Objective: To evaluate if a 5-HT6R antagonist can reverse scopolamine-induced memory deficits in rats.

-

Animals: Adult male Wistar rats.

-

Materials:

-

Open-field arena (e.g., 50x50x50 cm)

-

Two sets of identical objects (A1, A2) and one novel object (B)

-

Scopolamine (to induce amnesia)

-

Test antagonist

-

Video tracking software

-

-

Procedure:

-

Habituation: For 2-3 days, allow each rat to explore the empty arena for 5 minutes to acclimate.

-

Drug Administration: On the test day, administer the test antagonist (e.g., 1-10 mg/kg, i.p.) 60 minutes before the training session. Administer scopolamine (e.g., 0.5 mg/kg, i.p.) 30 minutes before the training session. Control groups receive vehicle.

-

Training Session (T1): Place two identical objects (A1 and A2) in the arena. Allow the rat to explore them for 5 minutes. The time spent exploring each object is recorded.

-

Retention Interval: Return the rat to its home cage for a defined period (e.g., 24 hours).

-

Test Session (T2): Replace one of the familiar objects with a novel object (A1 and B). Place the rat back in the arena and allow it to explore for 5 minutes. Record the time spent exploring the familiar (A1) and novel (B) objects.

-

Data Analysis: Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates successful memory of the familiar object. A DI near zero, as seen in the scopolamine group, indicates amnesia. A significant increase in the DI for the antagonist-treated group compared to the scopolamine-only group demonstrates a reversal of the memory deficit.

-

The logical relationship between 5-HT6R antagonism and the observed neuroprotective/pro-cognitive outcomes is summarized below.

Caption: Logical flow from receptor antagonism to neuroprotection.

Conclusion and Future Directions

The body of evidence strongly supports the role of 5-HT6 receptor antagonists as a promising therapeutic strategy for neurodegenerative diseases. By modulating key neurotransmitter systems and exerting direct neuroprotective effects against oxidative stress and apoptosis, these compounds offer a dual benefit of symptomatic relief and potential disease modification. While several candidates have faced challenges in late-stage clinical trials, the underlying rationale remains robust.

Future research should focus on developing multifunctional ligands with optimized pharmacokinetic profiles and exploring novel chemical scaffolds, such as the 1,3,5-triazines, to overcome the limitations of earlier compounds. A deeper understanding of the complex downstream signaling of the 5-HT6 receptor will be critical to fully harnessing its therapeutic potential.

References

- 1. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling 5-HT6R Antagonist 3: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development focused on the 5-HT6 receptor (5-HT6R) antagonist landscape. The designation "5-HT6R antagonist 3" is not a standardized chemical nomenclature and has been identified in scientific literature and commercial listings to refer to at least two distinct chemical entities. This guide will delineate these compounds, providing comprehensive data on their suppliers, purity, and relevant experimental protocols, alongside visualizations of key biological pathways.

Compound Identification and Differentiation

Two primary compounds have been identified under the moniker "this compound":

-

Compound A (MCE HY-163150 / "Compound 15"): A novel selenium-containing 1,3,5-triazine derivative.

-

Compound B ("Unsubstituted Derivative (3)"): A phenyl-substituted 1,3,5-triazine derivative.

A detailed summary of their chemical identifiers is presented in Table 1.

| Identifier | Compound A (MCE HY-163150 / "Compound 15") | Compound B ("Unsubstituted Derivative (3)") |

| IUPAC Name | 4-(4-methylpiperazin-1-yl)-6-((2-(naphthalen-2-yl)propan-2-yl)selanyl)-1,3,5-triazin-2-amine | 2-[4-(4-methoxyphenyl)-6-phenyl-1,3,5-triazin-2-yl]phenol |

| CAS Number | Not readily available | 154825-62-4[1] |

| Molecular Formula | C21H26N6Se[2] | C22H17N3O2[1] |

Supplier and Purity Analysis

The availability and purity of these compounds are critical for reproducible research. The following tables summarize the known suppliers and reported purity levels.

Table 2: Supplier and Purity Information for Compound A (MCE HY-163150)

| Supplier | Product Number | Reported Purity |

| MedchemExpress | HY-163150 | >98% (Typical, as stated for their products)[3][4] |

| ProbeChem | Information not readily available |

Table 3: Supplier and Purity Information for Compound B (CAS 154825-62-4)

| Supplier | Product Number | Reported Purity |

| Smolecule | S953677 | Information not readily available |

| Guidechem | Information not readily available | |

| BLDpharm | Information not readily available | |

| Sarex Chemicals | Appolo-325 | NLT 98% |

Experimental Protocols

Effective evaluation of 5-HT6R antagonists requires robust experimental methodologies. Below are detailed protocols for key in vitro and in vivo assays.

In Vitro: 5-HT6 Receptor Binding Assay

This protocol determines the affinity of a test compound for the 5-HT6 receptor.

Objective: To determine the inhibitory constant (Ki) of a test antagonist.

Materials:

-

HEK293 cells stably expressing human 5-HT6 receptor.

-

Radioligand: [3H]-LSD (Lysergic acid diethylamide).

-

Non-specific binding control: Methiothepin or clozapine.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

-

Test compound (this compound).

-

96-well plates.

-

Scintillation counter.

Procedure:

-

Prepare cell membranes from HEK293-h5-HT6R cells.

-

In a 96-well plate, add assay buffer, [3H]-LSD (final concentration ~1-2 nM), and varying concentrations of the test antagonist.

-

For non-specific binding wells, add a high concentration of methiothepin (e.g., 10 µM).

-

Initiate the binding reaction by adding the cell membrane preparation (typically 10-20 µg of protein per well).

-

Incubate the plate at 37°C for 60 minutes.

-

Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value of the test antagonist. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vitro: cAMP Functional Assay

This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the 5-HT6R signaling cascade.

Objective: To determine the functional potency (antagonism) of the test compound.

Materials:

-

HEK293 cells stably expressing human 5-HT6 receptor.

-

5-HT (Serotonin) as the agonist.

-

Test compound (this compound).

-

cAMP assay kit (e.g., LANCE cAMP kit).

-

Cell culture medium.

-

96-well or 384-well plates.

Procedure:

-

Seed HEK293-h5-HT6R cells into plates and culture overnight.

-

Pre-incubate the cells with varying concentrations of the test antagonist for a defined period (e.g., 30 minutes).

-

Stimulate the cells with a fixed concentration of 5-HT (typically at its EC80 concentration) for another defined period (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.

-

Plot the cAMP concentration against the antagonist concentration to determine the IC50 value for the inhibition of the 5-HT-induced response.

In Vivo: Scopolamine-Induced Memory Impairment Model

This behavioral model in rodents is used to assess the pro-cognitive effects of 5-HT6R antagonists.

Objective: To evaluate the ability of the test compound to reverse cognitive deficits.

Materials:

-

Rodents (mice or rats).

-

Scopolamine (muscarinic antagonist to induce amnesia).

-

Test compound (this compound).

-

Behavioral testing apparatus (e.g., Morris water maze, Y-maze, or novel object recognition arena).

Procedure:

-

Acclimate the animals to the testing environment.

-

Administer the test compound at various doses via an appropriate route (e.g., intraperitoneal, oral).

-

After a specific pre-treatment time, administer scopolamine (e.g., 1 mg/kg, i.p.) to induce memory impairment.

-

Following scopolamine administration, conduct the behavioral test to assess learning and memory.

-

Morris Water Maze: Measure the escape latency to find a hidden platform in a pool of water.

-

Y-Maze: Measure the spontaneous alternation behavior, which reflects spatial working memory.

-

Novel Object Recognition: Measure the time spent exploring a novel object versus a familiar one.

-

-

Compare the performance of the antagonist-treated group with the scopolamine-only group and a vehicle control group.

Signaling Pathways of the 5-HT6 Receptor

The 5-HT6 receptor is a G protein-coupled receptor (GPCR) primarily known to couple to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. However, research also points to alternative signaling cascades.

Recent studies have revealed that the 5-HT6 receptor can also signal through pathways independent of Gs/cAMP. One such pathway involves the interaction with the Fyn tyrosine kinase, leading to the activation of the extracellular signal-regulated kinase (ERK) pathway.

This technical guide provides a foundational understanding of the compounds known as "this compound," equipping researchers with the necessary information to source these molecules and design robust experimental plans to further investigate their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: In Vivo Dosing of the 5-HT6R Antagonist SB-271046 in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of the selective 5-HT6 receptor antagonist, SB-271046, in mouse models for cognitive enhancement studies. Detailed protocols for oral gavage and the Novel Object Recognition (NOR) test are included to facilitate experimental design and ensure reproducibility.

Introduction to 5-HT6R Antagonism

The serotonin-6 (5-HT6) receptor is predominantly expressed in the central nervous system, particularly in brain regions associated with learning and memory, such as the hippocampus and cortex. Blockade of this receptor has been shown to modulate the activity of multiple neurotransmitter systems, including acetylcholine and glutamate, leading to pro-cognitive effects in various preclinical models. SB-271046 is a potent and selective 5-HT6 receptor antagonist that has been demonstrated to reverse cognitive deficits in rodent models, making it a valuable tool for investigating the therapeutic potential of 5-HT6R antagonism.[1][2]

Data Presentation

In Vivo Dosing of SB-271046 in Rodents

The following table summarizes representative dosing information for SB-271046 in rodent models. It is important to note that optimal doses for specific mouse strains and behavioral paradigms should be determined empirically through dose-response studies.

| Species | Dose Range | Route of Administration | Vehicle | Key Findings | Reference |

| Rat | 1-30 mg/kg | Oral (p.o.) | 1% Methylcellulose in water | Anticonvulsant activity in the MEST test. | [3] |

| Rat | 10 mg/kg | Subcutaneous (s.c.) | Not specified | Increased extracellular glutamate and aspartate in the frontal cortex. | [4] |

| Rat | 10-15 mg/kg | Intraperitoneal (i.p.) | 0.5% Methylcellulose | Reversed scopolamine-induced deficits in a conditioned emotional response paradigm. | [5] |

| Mouse | Not specified | Not specified | Not specified | Reversed scopolamine-induced deficits in working memory and aversive learning. |

Note: While specific oral dosing for cognitive enhancement in mice is not extensively detailed in the available literature, a starting dose of 10 mg/kg (p.o.) can be extrapolated from rat studies, followed by a dose-response evaluation.

Experimental Protocols

Protocol 1: Preparation and Oral Gavage Administration of SB-271046

This protocol outlines the procedure for the preparation and oral administration of SB-271046 to mice.

Materials:

-

SB-271046 powder

-

Vehicle: 1% (w/v) methylcellulose in sterile water

-

Microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Animal balance

-

Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, curved with a ball tip)

-

1 mL syringes

Procedure:

-

Vehicle Preparation:

-

Prepare a 1% methylcellulose solution by slowly adding 1 g of methylcellulose to 100 mL of sterile water while stirring continuously. Heat gently to aid dissolution if necessary, then allow to cool to room temperature.

-

-

SB-271046 Formulation:

-

Calculate the required amount of SB-271046 and vehicle based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice. A typical dosing volume for mice is 10 mL/kg.

-

Weigh the SB-271046 powder and place it in a microcentrifuge tube.

-

Add the calculated volume of 1% methylcellulose vehicle to the tube.

-

Vortex the suspension vigorously for 2-3 minutes to ensure homogeneity. Sonication can be used to aid in the suspension of the compound.

-

Prepare the formulation fresh on the day of the experiment.

-

-

Oral Gavage Procedure:

-

Weigh each mouse to determine the precise volume of the drug suspension to be administered.

-

Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.

-

Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).

-

Attach the gavage needle to the syringe containing the calculated volume of the SB-271046 suspension.

-

Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reinsert.

-

Once the needle is correctly positioned, dispense the suspension slowly and steadily.

-

Withdraw the needle gently in the same direction it was inserted.

-

Return the mouse to its home cage and monitor for any signs of distress for at least 10-15 minutes.

-

Protocol 2: Novel Object Recognition (NOR) Test in Mice

The NOR test is a widely used behavioral assay to assess recognition memory in rodents. It is based on the innate tendency of mice to explore novel objects more than familiar ones.

Materials:

-

Open field arena (e.g., 40 cm x 40 cm x 40 cm), made of a non-porous material that is easy to clean.

-

A set of identical objects for the familiarization phase (e.g., small plastic blocks, metal cubes).

-

A novel object that differs in shape and texture from the familiar objects but is of a similar size.

-

Video recording system and analysis software.

-

70% ethanol for cleaning.

Procedure:

-

Habituation (Day 1):

-

Place each mouse individually into the empty open field arena for 5-10 minutes to allow for acclimation to the new environment.

-

Return the mice to their home cages.

-

-

Familiarization/Training (Day 2):

-

Administer SB-271046 (e.g., 10 mg/kg, p.o.) or vehicle to the mice 30-60 minutes before the training session.

-

Place two identical objects in the arena, approximately 10 cm from the walls in opposite corners.

-

Place a mouse into the arena, facing the wall away from the objects, and allow it to explore freely for 10 minutes.

-

Record the session and manually or automatically score the time spent exploring each object (nuzzling, sniffing, or touching with the nose or paws).

-

Return the mouse to its home cage for a retention interval (e.g., 1 to 24 hours).

-

-

Testing (Day 2 or 3):

-

After the retention interval, place the mouse back into the same arena, where one of the familiar objects has been replaced with a novel object.

-

Allow the mouse to explore for 5-10 minutes and record the session.

-

Score the time spent exploring the familiar object (F) and the novel object (N).

-

Thoroughly clean the arena and objects with 70% ethanol between each trial to eliminate olfactory cues.

-

Data Analysis:

-

Calculate the Discrimination Index (DI) to quantify recognition memory:

-

DI = (Time exploring Novel Object - Time exploring Familiar Object) / (Total exploration time for both objects)

-

-

A positive DI indicates a preference for the novel object and intact recognition memory.

-

Compare the DI between the SB-271046-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Mandatory Visualizations

5-HT6 Receptor Signaling Pathway

Caption: 5-HT6 Receptor Signaling Pathways.

Experimental Workflow for In Vivo Dosing and Behavioral Testing

Caption: In Vivo Dosing and NOR Test Workflow.

References

- 1. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for dissolving 5-HT6R antagonist 3 for injection

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin 6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, has emerged as a significant target for the therapeutic intervention of cognitive deficits associated with neurodegenerative disorders like Alzheimer's disease.[1][2] Antagonism of the 5-HT6 receptor has been shown to modulate cholinergic and glutamatergic neurotransmission, pathways crucial for learning and memory.[3][4] This document provides detailed protocols for the dissolution of the novel, potent, and selective 5-HT6R antagonist "3" (also referred to as compound 15), a selenium-containing compound with demonstrated pro-cognitive and neuroprotective properties in preclinical models.

Physicochemical and Pharmacokinetic Data

Proper formulation and administration of investigational compounds are critical for obtaining reliable and reproducible results in preclinical studies. The following table summarizes key quantitative data for 5-HT6R antagonist 3 and other relevant antagonists for comparison.

| Parameter | This compound (Compound 15) | SB-271046 | Intepirdine (SB-742457) |

| Molecular Formula | C21H26N6Se | C20H22ClN3O3S2·HCl | C19H19N3O2S |

| Molecular Weight | 441.43 g/mol | 488.45 g/mol | 353.44 g/mol |

| 5-HT6R Affinity (Ki) | 14 nM | ~1 nM | ~0.2 nM |

| Solubility | Data not available. Likely poor aqueous solubility due to its chemical structure. | Soluble in DMSO (100 mM) | Data not available. Formulated for oral administration in clinical trials. |

| In Vivo Administration Route | Intraperitoneal (i.p.) is a common route for preclinical studies of similar compounds. | Oral (p.o.) and subcutaneous (s.c.) have been used in preclinical studies. | Oral (p.o.) in clinical trials. |

| Reported Vehicle (preclinical) | Not specified in available literature. | 0.5% methylcellulose | Not specified in available literature for preclinical injection. |

Experimental Protocols

5-HT6 Receptor Signaling Pathway

The 5-HT6 receptor is canonically coupled to the Gs alpha subunit of the G-protein complex, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This primary signaling cascade can influence various downstream effectors. Additionally, the 5-HT6 receptor can engage in non-canonical signaling, including the activation of the Fyn-tyrosine kinase and the mTOR pathway, which are implicated in neuronal growth and plasticity.

References

- 1. Fragment-to-Lead Medicinal Chemistry Publications in 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. The 5-HT(6) receptor antagonist SB-271046 selectively enhances excitatory neurotransmission in the rat frontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-HT6 receptor antagonist SB-271046 enhances extracellular levels of monoamines in the rat medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 5-HT6R Antagonist 3 in the Novel Object Recognition Test

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the selective 5-HT6 receptor (5-HT6R) antagonist, (RS)-4-(4-methylpiperazin-1-yl)-6-(1-phenoxypropyl)-1,3,5-triazin-2-amine (designated as antagonist 3 ), in the novel object recognition (NOR) test. The NOR test is a widely used behavioral paradigm to assess learning and memory, particularly recognition memory, in rodents. Blockade of the 5-HT6 receptor has been shown to have pro-cognitive effects, making 5-HT6R antagonists like antagonist 3 promising therapeutic candidates for cognitive disorders.

Introduction to 5-HT6 Receptor Antagonism and Cognition

The 5-HT6 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, is implicated in cognitive processes. Its signaling cascade, primarily through adenylyl cyclase activation, modulates the activity of various neurotransmitter systems. Antagonism of the 5-HT6 receptor has been demonstrated to enhance cholinergic and glutamatergic neurotransmission, which are crucial for learning and memory. This has led to the investigation of 5-HT6R antagonists as potential therapeutic agents for conditions characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia. Antagonist 3 is a selective and potent 5-HT6R antagonist that has shown promise in preclinical studies.

Data Presentation: Efficacy of 5-HT6R Antagonists in the Novel Object Recognition Test

The following table summarizes the quantitative data on the efficacy of various 5-HT6R antagonists, including the minimal effective dose for antagonist 3, in the novel object recognition test. The key metric presented is the Discrimination Index (DI), which reflects the ability of an animal to distinguish between a novel and a familiar object. A higher DI indicates better recognition memory.

| 5-HT6R Antagonist | Species | Dosing Route | Effective Dose Range | Discrimination Index (DI) / Effect | Reference |

| Antagonist 3 | Rat | i.p. | 0.1 - 3 mg/kg | Minimal effective dose of 0.1 mg/kg; demonstrated significant procognitive activity. Specific DI values from comparative studies are not readily available in the public domain. | [1] |

| SB-399885 | Rat | p.o. | 10 mg/kg (b.i.d. for 7 days) | Significantly reversed scopolamine-induced deficits in the NOR paradigm. | [2][3] |

| Ro 04-6790 | Rat | i.p. | 5 and 10 mg/kg | Significantly increased discrimination ratios, indicating enhanced performance. | [4] |

| SB-271046 | Rat | i.p. | 10 mg/kg | Reversed the deficit in object discrimination produced by a 4-hour inter-trial interval. | [5] |

| Lu AE58054 (Idalopirdine) | Rat | p.o. | 5 - 20 mg/kg | Reversed cognitive impairment induced by subchronic phencyclidine treatment. |

Note: The Discrimination Index (DI) is typically calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time for both objects). A DI of 0 indicates no preference, while a positive DI indicates a preference for the novel object.

Experimental Protocols

This section provides a detailed methodology for conducting the novel object recognition test to evaluate the efficacy of 5-HT6R antagonist 3.

Materials and Apparatus

-

Test Compound: this compound ((RS)-4-(4-methylpiperazin-1-yl)-6-(1-phenoxypropyl)-1,3,5-triazin-2-amine)

-

Vehicle: Appropriate vehicle for dissolving antagonist 3 (e.g., saline, distilled water with a small percentage of a solubilizing agent like Tween 80).

-

Test Animals: Adult male rats (e.g., Wistar or Sprague-Dawley) weighing 250-300g.

-

Apparatus: A square open-field arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-porous material for easy cleaning. The arena should be situated in a quiet, dimly lit room.

-

Objects: Two sets of identical objects. The objects should be of similar size and material but differ in shape and appearance. They should be heavy enough that the animals cannot displace them.

-

Video Recording and Analysis System: A camera mounted above the arena to record the sessions for later scoring. Automated tracking software can be used for accurate measurement of exploration time.

Experimental Procedure

The NOR test consists of three phases: habituation, training (familiarization), and testing.

Phase 1: Habituation (Day 1)

-

Gently handle the animals for a few minutes each day for at least three days leading up to the experiment to reduce stress.

-

On the day before the training, place each rat individually into the empty open-field arena for 5-10 minutes to allow for habituation to the new environment. This reduces anxiety-related behaviors that could interfere with object exploration.

Phase 2: Training (Familiarization) (Day 2)

-

Administer the this compound or vehicle to the animals via the chosen route (e.g., intraperitoneal injection) at a predetermined time before the training session (e.g., 30 minutes).

-

Place two identical objects (Object A1 and A2) in two opposite corners of the arena.

-

Gently place the rat into the center of the arena, facing away from the objects.

-

Allow the rat to freely explore the arena and the objects for a set period, typically 5-10 minutes.

-

Record the total time the rat spends exploring each object. Exploration is defined as the rat's nose being in close proximity to the object (within 2 cm) and actively sniffing or touching it.

-

After the training session, return the rat to its home cage.

-

Thoroughly clean the arena and objects with a 70% ethanol solution to eliminate any olfactory cues.

Phase 3: Testing (Day 2 or 3)

-

After a specific inter-trial interval (ITI), which can range from a short-term memory test (e.g., 1 hour) to a long-term memory test (e.g., 24 hours), the testing phase is conducted.

-

Place one of the familiar objects (Object A) and one novel object (Object B) in the same locations as in the training phase. The positions of the novel and familiar objects should be counterbalanced across animals.

-

Place the rat back into the center of the arena.

-

Allow the rat to freely explore the objects for 5 minutes and record the exploration time for each object.

-

After the session, return the rat to its home cage.

-

Clean the arena and objects as described previously.

Data Analysis

-

Calculate the total exploration time for both objects in the training and testing phases.

-

Calculate the Discrimination Index (DI) for the testing phase using the following formula:

DI = (Time exploring novel object - Time exploring familiar object) / (Time exploring novel object + Time exploring familiar object)

-

A positive DI indicates that the animal spent more time exploring the novel object, suggesting it remembers the familiar object. A DI of 0 suggests no preference, and a negative DI indicates a preference for the familiar object.

-

Perform statistical analysis (e.g., t-test or ANOVA) to compare the DI between the vehicle-treated group and the groups treated with different doses of this compound.

Visualizations

5-HT6 Receptor Signaling Pathway

The following diagram illustrates the key signaling pathways activated by the 5-HT6 receptor. Antagonism of this receptor by compounds like antagonist 3 would inhibit these downstream effects.

Caption: 5-HT6 Receptor Signaling Cascade.

Experimental Workflow for the Novel Object Recognition Test

The diagram below outlines the sequential steps involved in conducting the NOR test with the administration of a 5-HT6R antagonist.

Caption: NOR Experimental Workflow.

Conclusion

The this compound presents a valuable tool for investigating the role of the 5-HT6 receptor in cognitive processes. The protocols and information provided herein offer a framework for researchers to design and execute robust studies using the novel object recognition test. Careful adherence to the experimental design and data analysis procedures will ensure the generation of reliable and reproducible results, contributing to the development of novel therapeutics for cognitive disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-HT6 receptor antagonists reverse delay-dependent deficits in novel object discrimination by enhancing consolidation--an effect sensitive to NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for 5-HT6R Antagonists in Alzheimer's Disease Animal Models

These application notes provide an overview of the use of 5-HT6 receptor (5-HT6R) antagonists in preclinical animal models of Alzheimer's disease (AD). The information is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for AD.

Introduction

The 5-HT6 receptor, a member of the serotonin receptor family, is almost exclusively expressed in the central nervous system, particularly in brain regions associated with cognition and memory, such as the hippocampus and cortex.[1][2] Its role in modulating multiple neurotransmitter systems, including acetylcholine and glutamate, has made it a promising target for the symptomatic treatment of cognitive deficits in Alzheimer's disease.[3][4][5] Blockade of 5-HT6 receptors has been shown to improve cognitive performance in a variety of animal models of learning and memory. This document outlines the signaling pathways, experimental protocols, and key findings related to the application of 5-HT6R antagonists in AD animal models. While several 5-HT6R antagonists have been investigated, this document will provide a generalized overview of the experimental approaches and data, with specific examples where available.

Signaling Pathways of 5-HT6R Antagonism

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, the pro-cognitive effects of 5-HT6R antagonists are thought to be mediated through more complex downstream signaling cascades and interactions with other neurotransmitter systems.

One of the key proposed mechanisms involves the modulation of the Fyn/ERK pathway. Fyn, a non-receptor tyrosine kinase, can be activated by 5-HT6R, which in turn can influence downstream signaling, including the extracellular signal-regulated kinase (ERK) pathway, known to be involved in synaptic plasticity and memory formation. Antagonism of 5-HT6R can modulate these pathways, leading to beneficial effects on cognition.

Another significant aspect of 5-HT6R antagonist function is the enhancement of cholinergic and glutamatergic neurotransmission. By blocking 5-HT6 receptors, these antagonists can lead to an increased release of acetylcholine and glutamate in brain regions critical for learning and memory. This is particularly relevant for Alzheimer's disease, which is characterized by a cholinergic deficit.

Below is a diagram illustrating the proposed signaling pathways affected by 5-HT6R antagonists.

Quantitative Data from Animal Models